molecular formula C10H18O B136928 (+)-trans-Myrtanol CAS No. 132203-71-5

(+)-trans-Myrtanol

Cat. No.: B136928
CAS No.: 132203-71-5
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification as a Monoterpenoid Alcohol

(+)-trans-Myrtanol belongs to the large and diverse class of organic compounds known as terpenes, specifically classified as a monoterpenoid alcohol. biosynth.comcymitquimica.com Terpenes are hydrocarbons derived from the combination of isoprene (B109036) units, with the formula (C5H8)n. wikipedia.org Monoterpenoids, with the molecular formula C10H18O, are composed of two isoprene units. biosynth.comuga.edu The presence of a hydroxyl (-OH) group in its structure categorizes this compound as an alcohol, imparting specific chemical properties and influencing its biological activity. cymitquimica.com This classification places it within a group of compounds that are major constituents of essential oils from many plants, such as those in the coniferous and Lauraceae families. biosynth.comcymitquimica.com

Stereochemical Significance and Chiral Properties

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. dr-peter-norris.com Myrtanol (B1616370) is a chiral compound, meaning it is non-superimposable on its mirror image. biosynth.comcymitquimica.comdr-peter-norris.com This chirality arises from the presence of chiral centers, which are carbon atoms bonded to four different groups. dr-peter-norris.comgeeksforgeeks.org

The designation "(+)-trans" provides specific information about its stereochemical configuration. The "trans" descriptor refers to the relative orientation of substituents on the bicyclic ring structure. In the case of myrtanol, it indicates that the hydroxymethyl group and the gem-dimethyl bridge are on opposite sides of the bicyclo[3.1.1]heptane ring system. thegoodscentscompany.com The "(+)" prefix, or dextrorotatory, indicates that it rotates plane-polarized light to the right. Its mirror image, or enantiomer, is (-)-trans-Myrtanol (B191922), which rotates plane-polarized light to the left. dr-peter-norris.com These enantiomers can exhibit different biological activities, highlighting the importance of stereochemistry in pharmacology. biosynth.comdr-peter-norris.com

Overview of Research Significance in Natural Product Chemistry and Pharmacology

This compound is a valuable compound in the fields of natural product chemistry and pharmacology. In natural product chemistry, it serves as a chiral building block for the synthesis of other complex molecules. Its synthesis, often from naturally abundant precursors like β-pinene, is a subject of research interest. researchgate.net

In pharmacology, research has explored the potential biological activities of myrtanol and its isomers. Studies have indicated that myrtanol analogues, including this compound, exhibit antimicrobial properties. biosynth.comresearchgate.net Specifically, they have shown growth-inhibitory activities against certain harmful intestinal bacteria, sometimes with selectivity that spares beneficial bacteria. researchgate.net Research on related compounds like myrtenol (B1201748) suggests a range of pharmacological effects, including antioxidant and anti-inflammatory properties, which drives further investigation into myrtanol isomers. researchgate.netnih.gov The interaction of these compounds with cellular membranes and proteins is thought to be a key mechanism of their action. biosynth.com

Historical Context of Terpene Investigations

The study of terpenes, including this compound, is rooted in a long history of human fascination with the aromatic and medicinal properties of plants. muzablends.com Ancient civilizations utilized essential oils for various purposes, but the scientific investigation into their chemical constituents began much later. uga.edumuzablends.com

The 19th century marked a turning point with the pioneering work of chemists like Otto Wallach, who is often called the father of terpene chemistry. muzablends.com He systematically studied and classified terpenes, laying the groundwork for understanding their structures. muzablends.com The term "terpene" itself was coined in 1866 by August Kekulé. wikipedia.org In the 20th century, Leopold Ruzicka's formulation of the biogenetic isoprene rule provided a crucial framework for understanding how terpenes are synthesized in nature, a contribution that earned him a Nobel Prize. wikipedia.orgmuzablends.com This historical progression from empirical use to systematic chemical investigation and biosynthetic understanding has paved the way for modern research on specific terpenes like this compound, allowing for detailed exploration of their chemical and pharmacological properties. muzablends.comnaturalproducts.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number132203-71-5 lookchem.com
Molecular FormulaC10H18O lookchem.com
Molecular Weight154.25 g/mol lookchem.com
Boiling Point219.5°C at 760 mmHg lookchem.com
Density0.973 g/mL at 20°C lookchem.com
Refractive Indexn20/D 1.488 lookchem.com
Flash Point86°C lookchem.com
Storage Temperature2-8°C lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWAIHWGMRVEFR-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317239
Record name trans-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15358-91-5, 132203-71-5
Record name trans-Myrtanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15358-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtanol, (R)-trans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Myrtanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRTANOL, (R)-TRANS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK224H8AJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRTANOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK8Y852SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Biosynthesis of + Trans Myrtanol

Botanical Sources and Distribution in Essential Oils

The distribution of (+)-trans-Myrtanol and its related isomers is specific to certain plant species, where it exists as a component of their volatile essential oils.

The essential oil of Thymus tosevii, a plant species found in Kosovo, has been analyzed for its chemical composition. One study identified cis-myrtanol (B97129) as a dominant component, constituting 11.2% of the oil. Other major constituents in this particular chemotype included carvacrol (12.8%), α-terpinyl acetate (12.3%), and thymol (10.4%) researchgate.net. Specific quantitative analysis for the (+)-trans isomer in Thymus tosevii is not extensively documented in the available research.

The roots of Dog's mercury (Mercurialis perennis L.) have been found to contain a variety of volatile compounds. Notably, chloroform and hexane extracts of the roots have been shown to contain both (-)-cis- and this compound. This perennial herb exhibits a broad spectrum of structurally diverse constituents, including alkaloids, terpenes, and sterols.

Sedum ewersii, a plant used in traditional medicine in Kazakhstan, contains a significant proportion of monoterpenoids in its various parts. Analysis of the volatile compounds from the underground parts of the root revealed the presence of (-)-cis-Myrtanol (B1587932) at a concentration of 3.67%. The root's composition is rich in oxygenated monoterpenoids, which account for 54.41% of the identified compounds.

The essential oils of Juniperus communis (common juniper) are known for their chemical variability, largely influenced by geographical location and the specific variety of the plant. While many studies focus on the major components such as α-pinene and sabinene, a detailed analysis of a North American variety, Juniperus communis var. depressa, detected the presence of trans-Myrtanol acetate at a level of 0.1% currentsci.com. This finding indicates the existence of the myrtanol (B1616370) skeleton within the biochemical profile of this variety, suggesting the potential for the presence of myrtanol isomers as well.

Botanical SourcePlant PartCompound IdentifiedConcentration (%)
Thymus toseviiAerial Partscis-Myrtanol11.2
Mercurialis perennisRootsThis compoundPresent
Sedum ewersiiUnderground Root(-)-cis-Myrtanol3.67
Juniperus communis var. depressaLeaves and Limbstrans-Myrtanol acetate0.1

Proposed Biosynthetic Pathways of Myrtanol

The biosynthesis of myrtanol, like other monoterpenes, is believed to follow a pathway that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The formation of this compound originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for the production of isoprenoids. The pathway commences with the condensation of acetyl-CoA molecules. A key rate-limiting step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by HMG-CoA reductase.

Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon building blocks, IPP and DMAPP. The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes.

The cyclization of the linear GPP is a critical step in the formation of the bicyclic pinane (B1207555) skeleton, which is the structural foundation of myrtanol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs). Specifically, pinene synthases convert GPP into α-pinene and β-pinene. While a specific "myrtanol synthase" has not been definitively characterized, it is proposed that subsequent enzymatic modifications of these pinenes, such as hydroxylation, lead to the formation of myrtenol (B1201748). In plants, it has been noted that α-pinene can be metabolized to myrtenol, which is then transformed into myrtenal (B1677600) nih.gov. The final step to produce myrtanol would likely involve a reductase enzyme acting on myrtenol or a related intermediate. The precise enzymes and stereochemical control that result in the specific this compound isomer are areas of ongoing research.

Precursor/EnzymeRole in Biosynthesis
Acetyl-CoAStarting molecule for the mevalonate pathway.
HMG-CoA ReductaseCatalyzes the rate-limiting step in the mevalonate pathway.
Isopentenyl Pyrophosphate (IPP)C5 building block for isoprenoids.
Dimethylallyl Pyrophosphate (DMAPP)C5 building block and initiator for terpene synthesis.
Geranyl Pyrophosphate (GPP)C10 precursor for all monoterpenes.
Pinene SynthaseCyclizes GPP to form the pinane skeleton (α-pinene, β-pinene).
Proposed Hydroxylases/ReductasesBelieved to catalyze the final steps to form myrtanol from pinene precursors.

Deoxyxylulose Phosphate (B84403) Pathway Contributions

In plants and many microorganisms, the biosynthesis of terpenoid precursors occurs via the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway nih.govasm.orgescholarship.org. This pathway is fundamental to the formation of this compound as it supplies the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govnih.gov.

The DXP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate, a reaction catalyzed by the enzyme DXP synthase escholarship.orgnih.gov. This initial step forms 1-deoxy-D-xylulose 5-phosphate (DXP) nih.gov. Through a series of subsequent enzymatic reactions involving skeletal rearrangement and reduction, DXP is converted into 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.gov. Further enzymatic steps convert MEP into IPP and DMAPP nih.gov.

These two C5 units, IPP and DMAPP, are the universal precursors for all terpenes nih.gov. For the synthesis of monoterpenes like this compound, one molecule of DMAPP is condensed with one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate (GPP) synthase to form geranyl pyrophosphate (GPP), a C10 intermediate nih.govmdpi.com. GPP is the direct precursor for the vast array of monoterpenes found in nature nih.govmdpi.com.

Enzymatic Transformations of Related Terpenes

The final steps in the biosynthesis of this compound involve the enzymatic modification of a parent monoterpene, typically α-pinene. The cyclization of GPP leads to the formation of the pinene backbone. Subsequent hydroxylation of α-pinene, catalyzed by specific enzymes, yields myrtanol.

Cytochrome P450 monooxygenases (CYPs) are key enzymes in the functionalization of terpenes researchgate.net. These enzymes can hydroxylate α-pinene at various positions, leading to a range of oxygenated products, including myrtenol, trans-verbenol, and cis-verbenol researchgate.net. The transformation of α-pinene to trans-verbenol has been demonstrated in suspension cell cultures of Picea abies nih.gov. Similarly, various fungi and bacteria are capable of metabolizing α-pinene into products such as d-verbenone and d-cis-verbenol nih.gov. The formation of trans-myrtanol from α-pinene involves the hydroxylation of the methyl group at the C-10 position of the pinane skeleton.

The stereochemistry of the starting material is crucial. The hydroxylation of (+)-α-pinene is the precursor to (+)-myrtenol researchgate.net. The absolute configuration of the products in these biotransformations often corresponds to that of the starting α-pinene enantiomer nih.gov. Therefore, the biosynthesis of this compound is dependent on the availability of (+)-α-pinene and the appropriate enzymatic machinery to perform a stereospecific hydroxylation.

Table 2: Enzymatic Transformation of α-Pinene

Substrate Enzyme Type Primary Products
α-Pinene Cytochrome P450 Monooxygenase Verbenols, Myrtenol, Pinocarveol
(+)-α-Pinene Hydroxylase (+)-Myrtenol, (+)-trans-Verbenol

Enantiomeric and Diastereomeric Profiles in Natural Isolates

The chirality of monoterpenes is a significant aspect of natural product chemistry, as different enantiomers can possess distinct biological and sensory properties scispec.co.thnih.gov. Myrtanol has two chiral centers, leading to the possibility of four stereoisomers: this compound, (-)-trans-Myrtanol (B191922), (+)-cis-Myrtanol, and (-)-cis-Myrtanol.

The enantiomeric and diastereomeric composition of myrtanol in natural sources is directly linked to the enantiomeric purity of its precursor, α-pinene, and the stereoselectivity of the hydroxylating enzymes. For example, in citrus essential oils, the enantiomeric distribution of chiral components like α-pinene is often specific to the species scielo.br. Bergamot oil is characterized by a prevalence of the levorotatory (-)-enantiomers of α-pinene and β-pinene, whereas mandarin oil typically contains an excess of the dextrorotatory (+)-isomers of β-pinene and sabinene scielo.br.

The enantiomeric distribution of α-pinene dictates the stereochemistry of its hydroxylated products researchgate.netnih.gov. When (+)-α-pinene is the substrate, the resulting products are typically the corresponding (+) enantiomers, such as (+)-trans-verbenol and (+)-myrtenol researchgate.net. Consequently, the presence of this compound in a natural isolate suggests a biosynthetic pathway that begins with or includes (+)-α-pinene. The analysis of the enantiomeric ratios of chiral compounds in essential oils is a critical tool for verifying authenticity and understanding the biosynthetic pathways at play within an organism scispec.co.thmdpi.com.

Synthetic Methodologies for + Trans Myrtanol and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of (+)-trans-Myrtanol predominantly relies on two key transformations of pinene derivatives: hydroboration-oxidation reactions and epoxide ring-opening reactions. These methods leverage the inherent reactivity of the pinene bicyclic system to introduce the desired hydroxyl functionality with specific stereochemistry.

Hydroboration-Oxidation Reactions of Pinene Derivatives

Hydroboration-oxidation is a powerful two-step reaction sequence in organic chemistry that achieves an anti-Markovnikov addition of water across a double bond. libretexts.org This method is particularly effective for the synthesis of myrtanol (B1616370) from pinenes, where the steric environment of the alkene dictates the regioselectivity and stereoselectivity of the reaction.

Both α-pinene and β-pinene serve as viable starting materials for the synthesis of myrtanol isomers. The hydroboration of (-)-β-pinene, followed by oxidation, initially yields (-)-cis-myrtanol (B1587932). acs.org However, thermal isomerization of the intermediate organoborane at elevated temperatures (around 150°C) leads to the formation of the more stable trans-isomer, which upon oxidation gives (-)-trans-myrtanol (B191922). acs.org This isomerization is a critical step in controlling the stereochemical outcome.

The hydroboration of (+)-α-pinene proceeds to form a dialkylborane intermediate. acs.org The steric hindrance imposed by the gem-dimethyl group directs the boron-hydrogen bond to add to the double bond from the side opposite to this bulky group. libretexts.orgacs.org Subsequent oxidation of this intermediate yields isopinocampheol. acs.orgresearchgate.net To obtain trans-myrtanol from α-pinene, isomerization of the initially formed organoborane is necessary. researchgate.net

The hydroboration of β-pinene with borane-dimethyl sulfide (B99878) complex followed by oxidation with hydrogen peroxide is a common method for producing myrtanol. techscience.com A study reported a 96% yield of myrtanol from β-pinene using this approach under strictly anhydrous conditions. techscience.com Another method involving sodium borohydride (B1222165) and boron trifluoride etherate in tetrahydrofuran (B95107) also yields myrtanol from (-)-β-pinene. researchgate.net

The choice of reagents and reaction conditions plays a crucial role in optimizing the yield and stereoselectivity of myrtanol synthesis. The hydroboration of β-pinene can be achieved with high efficiency, with some protocols reporting yields greater than 90%. google.com

For instance, the hydroboration of β-pinene using NaBH₄ or LiBH₄ in the presence of H₂SO₄ primarily yields cis-myrtanol (B97129). researchgate.netresearchgate.net This suggests that under these conditions, the isomerization of the organoborane to the more stable trans-configuration does not readily occur. Conversely, using LiBH₄ and BF₃·Et₂O for the hydroboration of α-pinene, followed by a 2-hour isomerization period, can produce trans-myrtanol in 68–75% yield. researchgate.net

The development of flow chemistry processes offers a scalable and efficient alternative for hydroboration-oxidation reactions. A continuous flow protocol using 9-borabicyclo[3.3.1]nonane (9-BBN) has been developed for the selective hydroboration-oxidation of terminal alkenes, which could be applicable to substrates like β-pinene. d-nb.info

Table 1: Selected Hydroboration-Oxidation Reactions for Myrtanol Synthesis

Starting Material Hydroborating Agent Oxidation Key Conditions Major Product Yield Reference
(-)-β-Pinene BH₃ H₂O₂, NaOH Thermal isomerization of organoborane at 150°C (-)-trans-Myrtanol - acs.org
β-Pinene Borane-dimethyl sulfide H₂O₂, NaOH Anhydrous conditions Myrtanol 96% techscience.com
(-)-β-Pinene NaBH₄, BF₃·Et₂O H₂O₂, NaOH 0-5°C, 6h Myrtanol - researchgate.net
β-Pinene - - - Myrtanol >90% google.com
α-Pinene LiBH₄, BF₃·Et₂O H₂O₂ Isomerization for 2h trans-Myrtanol 68-75% researchgate.net

This table is interactive. Click on the headers to sort the data.

Epoxide Ring-Opening Reactions for Myrtanol Formation

The ring-opening of β-pinene epoxide presents an alternative route to myrtanol and other valuable derivatives. The strained four-membered ring of the pinane (B1207555) skeleton, combined with the three-membered epoxide ring, makes β-pinene epoxide a highly reactive intermediate. researchgate.net The outcome of the ring-opening reaction is highly dependent on the catalyst and reaction conditions employed.

The rearrangement of β-pinene epoxide can lead to a variety of products, including myrtanol, myrtanal, and perillyl alcohol. researchgate.netgoogle.com The formation of myrtanol from β-pinene epoxide has been achieved through various catalytic methods. One approach involves the use of lithium diethylamide. google.com Another method utilizes a heterogeneous Al₂O₃ catalyst in hexane. google.com

The choice of catalyst is critical in directing the regioselective and stereoselective ring-opening of β-pinene epoxide. Lewis acids, such as SnCl₂, tend to favor the formation of myrtanal. researchgate.net In contrast, Brønsted acids can promote the formation of perillyl alcohol, often with myrtenol (B1201748) as a side product. researchgate.net

Heterogeneous catalysts have been explored to improve selectivity and catalyst reusability. For instance, a method using a granular heterogeneous Al₂O₃ catalyst in a supercritical two-component solvent of CO₂ and isopropyl alcohol has been developed for the conversion of β-pinene epoxide to myrtanol. google.com This process, conducted in a flow-type tubular reactor at high temperature and pressure, can produce myrtanol with a yield of 63%. google.com Binary oxide catalysts, such as Al₂O₃-rare earth oxides, have also been investigated for the transformation of β-pinene oxide, yielding trans-myrtanal and myrtanol. oup.com

Zeolite catalysts, like Sn-β zeolite, have shown high selectivity for the formation of myrtanal from β-pinene epoxide. google.comresearchgate.net The solvent also plays a significant role; for example, using Sn-MCM-41 in DMSO can lead to a high yield of perillyl alcohol. researchgate.net

Table 2: Catalytic Conversion of β-Pinene Epoxide to Myrtanol and Analogs

Catalyst Solvent Temperature (°C) Major Product(s) Yield(s) Reference
Heterogeneous Al₂O₃ CO₂, Isopropyl alcohol (supercritical) 170-190 Myrtanol 63% google.com
Al₂O₃-Eu₂O₃ - 110 trans-Myrtanal, Myrtanol - oup.com
SnCl₂ 1,4-Dioxane - Myrtanal High selectivity researchgate.net
Sn-β Zeolite Acetonitrile 40 Myrtanal High selectivity researchgate.net
Sn-MCM-41 DMSO 70 Perillyl alcohol 66% selectivity researchgate.net

This table is interactive. Click on the headers to sort the data.

Selective Oxidation and Reduction in Myrtanol Synthesis

Controlled oxidation and reduction reactions are fundamental for the interconversion of myrtanol and its corresponding carbonyl compounds, myrtanal (an aldehyde) and myrtenone (a ketone). These transformations are crucial steps in both the synthesis and derivatization of the myrtane scaffold.

The selective oxidation of the primary alcohol group in myrtanol to an aldehyde (myrtanal) requires mild conditions to prevent overoxidation to a carboxylic acid. masterorganicchemistry.com Several methods have been developed to achieve this transformation efficiently.

One reported method involves the use of activated dimethyl sulfoxide (B87167) (DMSO). google.com A specific protocol utilizes a mixture of N,N'-dicyclohexylcarbodiimide, an acid, and myrtanol in DMSO to yield myrtanal. google.com Another effective reagent for this conversion is the Dess-Martin periodinane (DMP), which can oxidize cis- or trans-myrtanol to the corresponding cis- or trans-myrtanal in dichloromethane (B109758) (CH₂Cl₂). biorxiv.orgbiorxiv.orgqut.edu.au This reaction is typically monitored by thin-layer chromatography and quenched with sodium thiosulfate (B1220275). biorxiv.orgbiorxiv.org

Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or chromium trioxide (CrO₃), can also be employed. smolecule.comlumenlearning.com For instance, the oxidation of trans-myrtanol with chromium trioxide in acetic acid has been used to prepare trans-myrtanic acid, demonstrating a more forceful oxidation pathway. researchgate.net The choice of oxidant is critical in determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. lumenlearning.comorganic-chemistry.org

Table 1: Selective Oxidation Methods for Myrtanol

Starting MaterialReagent(s)ProductTypical YieldReference
MyrtanolActivated Dimethyl Sulfoxide (DMSO), N,N'-dicyclohexylcarbodiimideMyrtanal>80% google.com
trans-MyrtanolDess-Martin Periodinane (DMP) in CH₂Cl₂trans-MyrtanalNot specified biorxiv.orgbiorxiv.org
cis-MyrtanolDess-Martin Periodinane (DMP) in CH₂Cl₂cis-MyrtanalNot specified biorxiv.orgbiorxiv.org
trans-MyrtanolChromium Trioxide (CrO₃) in Acetic Acidtrans-Myrtanic Acid72-74% researchgate.net

The synthesis of myrtanol often involves the reduction of related carbonyl compounds or unsaturated alcohols. For example, myrtanol can be produced from myrtenol, its unsaturated counterpart, through the reduction of the carbon-carbon double bond. diva-portal.org This transformation has been observed as a side reaction in amination processes and can be achieved using various reducing agents. tandfonline.comresearchgate.netresearchgate.net

A significant pathway involves the reduction of myrtanal to myrtanol. A patented method describes the use of the Meerwein-Pondorf-Verley reaction, where myrtanal is reduced using isopropyl alcohol as the hydrogen source and aluminum oxide (Al₂O₃) as a catalyst. google.com Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective for converting myrtenal (B1677600) or myrtenone to their corresponding alcohols, which can then be further processed to myrtanol. smolecule.com

Table 2: Reduction Pathways to Myrtanol

PrecursorReagent(s)/MethodProductReference
MyrtanalMeerwein-Pondorf-Verley Reaction (Isopropyl alcohol, Al₂O₃)Myrtanol google.com
MyrtenalSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Myrtenol (intermediate to Myrtanol) smolecule.com
MyrtenolCatalytic Hydrogenation (e.g., over Au, Pd catalysts)Myrtanol tandfonline.comresearchgate.net

Strategies for Enantioselective Synthesis

Producing this compound in an optically pure form is paramount for its use in applications where chirality is critical. Enantioselective synthesis strategies aim to control the formation of stereocenters to yield the desired enantiomer preferentially.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org While myrtanol and its derivatives are themselves often used as chiral auxiliaries, strategies have also been developed to synthesize them using stereocontrolling elements. semanticscholar.orgmdpi.comresearchgate.net

Research has demonstrated the stereocontrolled synthesis of myrtanol derivatives, indicating that the stereochemistry of the bicyclic pinane skeleton can be precisely managed. acs.orgexaly.com For instance, the allylation of acylsilanes has been applied to the stereocontrolled synthesis of (1S,2S,5S)-(10S)- and -(10R)-allyl myrtanol. researchgate.netunibo.itresearchgate.net Such methods rely on the steric and electronic properties of chiral reagents and catalysts to influence the approach of reactants, thereby favoring the formation of one diastereomer over another. Chiral ionic liquids based on both cis- and trans-myrtanol have been synthesized for use in enantioselective extraction, further highlighting the value of this chiral scaffold. nih.gov

The most common and efficient method for preparing optically pure this compound is through the hydroboration-oxidation of the corresponding enantiomer of β-pinene. google.com To synthesize this compound, one would start with (+)-β-pinene. The hydroboration step, often using borane (B79455) (BH₃) or its complexes, proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group, yielding the target alcohol with high enantiomeric purity that reflects the purity of the starting olefin. google.com

A patent for synthesizing myrtanal discloses a high-yield synthesis of myrtanol from β-pinene via a hydroboration-oxidation reaction with a reported yield greater than 90%. google.com This underscores the efficiency of this pathway for accessing enantiomerically enriched myrtanol. General principles of chiral resolution, such as the formation of diastereomeric adducts with a chiral host and subsequent separation, represent another potential, though less direct, strategy for obtaining optically pure enantiomers. google.com

Biocatalytic and Biotransformation Routes

Biocatalysis offers an alternative, environmentally benign approach to synthesizing chiral compounds like this compound. These methods utilize whole cells (microorganisms) or isolated enzymes to perform stereoselective transformations.

Several studies have explored the biotransformation of readily available monoterpenes into myrtanol. For example, suspension cultures of Norway spruce (Picea abies) have been shown to transform α-pinene and β-pinene, producing myrtenol which can be further reduced to myrtanol. diva-portal.org The plant pathogenic fungus Glomerella cingulata is capable of biotransforming both (-)-cis-myrtanol and this compound, indicating its enzymatic machinery interacts with the myrtane skeleton. fao.org Research on anaerobic ecosystems has also identified this compound as a metabolite in the biotransformation of other monoterpenoids. oup.com These biocatalytic routes are of growing interest as they often proceed with high selectivity under mild conditions.

Table 3: Biocatalytic and Biotransformation Routes to Myrtanol

Organism/SystemSubstrateProduct(s) IncludeReference
Picea abies (Norway spruce) suspension cultureα-Pinene, β-PineneMyrtenol, Myrtanol diva-portal.org
Glomerella cingulata (fungus)(-)-cis-MyrtanolMetabolites of Myrtanol fao.org
Anaerobic microbial consortiaVarious monoterpenoidsThis compound oup.com

Fungal Biotransformations of this compound (e.g., Glomerella cingulata)

Fungi, particularly plant pathogenic species, are well-documented for their extensive enzymatic systems capable of metabolizing a wide array of secondary plant metabolites, including terpenoids. jmaps.innih.gov The fungus Glomerella cingulata has been specifically investigated for its ability to transform myrtanol isomers. jmaps.intargetmol.com

When this compound was used as a substrate for biotransformation by Glomerella cingulata, the fungus was found to catalyze hydroxylation reactions at various positions on the pinane skeleton. jmaps.infao.org The primary metabolic pathway involved the introduction of hydroxyl groups, leading to the formation of more polar derivatives. Research has identified the principal products of this biotransformation. jmaps.intargetmol.comfao.org

Detailed findings from the incubation of this compound with G. cingulata reveal a specific pattern of oxidation. The fungus primarily hydroxylates the C-6 position of the pinane ring, demonstrating regioselectivity in its enzymatic action.

Table 1: Fungal Biotransformation of Myrtanol Isomers by Glomerella cingulata

Substrate Biocatalyst Major Products Reference
This compound Glomerella cingulata 6β-Hydroxy-trans-myrtanol jmaps.in, fao.org

Plant Cell Culture Biotransformations of Terpenoids (e.g., Picea abies suspension culture)

Plant cell cultures represent a valuable tool for producing "natural" compounds, as their enzymatic machinery is inherently adapted to the biosynthesis and transformation of native secondary metabolites. mdpi.comresearchgate.net Suspension cultures of Norway spruce (Picea abies), a natural source of pinane-type monoterpenes, have been successfully used to biotransform various terpenoid substrates. diva-portal.orgtandfonline.comresearchgate.net

These cultures can effectively carry out allylic oxidations on monoterpene hydrocarbons like α-pinene and β-pinene, which are precursors to myrtanol. diva-portal.org The transformation of β-pinene by a P. abies suspension cell culture yields myrtenol as a minor product, alongside trans-pinocarveol as the major product. nih.gov

Crucially, the P. abies culture has demonstrated the ability to directly convert myrtenol into myrtanol. When (1R)-myrtenol was supplied as the substrate, the culture transformed it into both (1R)-myrtenal and (1R)-myrtanol, showcasing the culture's capacity for both oxidation and reduction reactions. nih.gov This confirms a direct biocatalytic route to a myrtanol isomer using plant cell systems.

Table 2: Biotransformation of Terpenoids by Picea abies Suspension Culture

Substrate Biocatalyst Major Products Minor Products Reference
β-Pinene Picea abies trans-Pinocarveol Myrtenol, α-Terpineol, Pinocarvone, Myrtenal nih.gov
α-Pinene Picea abies trans-Verbenol cis-Verbenol, Verbenone (B1202108), Myrtenol diva-portal.org, researchgate.net
(1R)-Myrtenol Picea abies (1R)-Myrtenal, (1R)-Myrtanol - nih.gov
(1S)-trans-Pinocarveol Picea abies (1S)-Pinocarvone - nih.gov

Microbial Transformation of Related Monoterpenes

A wide range of microorganisms, including bacteria and other fungi, can transform monoterpenes like α-pinene and β-pinene, which are the primary precursors for myrtenol and subsequently myrtanol. nih.govfrontiersin.org These transformations are key to producing a variety of valuable oxygenated monoterpenoids. The products of these reactions depend heavily on the specific microbial strain and its enzymatic makeup. mdpi.com

For example, certain bacteria degrade α- and β-pinene via limonene (B3431351) and pinocarveol. Bacillus pallidus has been shown to convert α-pinene into both limonene and pinocarveol, while it transforms β-pinene into only pinocarveol. frontiersin.org Other microbes, like the fungus Aspergillus niger, oxidize β-pinene to myrtenol and pinocarveol. scispace.com The bacterium Serratia marcescens can utilize α-pinene as its sole carbon source, metabolizing it to trans-verbenol. frontiersin.org

These microbial processes highlight diverse pathways for the initial functionalization of the pinene skeleton, which is the first step toward the synthesis of compounds like this compound.

Table 3: Microbial Transformation of Pinene Isomers

Substrate Microorganism Major Transformation Products Reference
α-Pinene Serratia marcescens trans-Verbenol, α-Terpineol frontiersin.org
α-Pinene Aspergillus niger Verbenone, Verbenol, α-Terpineol nih.gov
α-Pinene Hormonema sp. trans-Verbenol, Verbenone mdpi.com
β-Pinene Aspergillus niger Myrtenol, Pinocarveol, Pinocarvone scispace.com
β-Pinene Ganoderma applanatum trans-Pinocarveol scispace.com

Chemical Reactivity and Derivatization of + Trans Myrtanol

Oxidation Reactions and Derivative Formation

The primary alcohol functionality of (+)-trans-Myrtanol is readily susceptible to oxidation, yielding aldehydes or carboxylic acids depending on the chosen reagent and reaction conditions. These oxidation products serve as key intermediates in organic synthesis.

The selective oxidation of this compound to its corresponding aldehyde, (+)-trans-Myrtanal, can be achieved with high efficiency using mild oxidation agents. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent particularly well-suited for this transformation. wikipedia.orgorganic-chemistry.org It offers the advantages of operating under neutral pH, at room temperature, and with short reaction times, which minimizes side reactions and preserves acid- or base-labile functional groups. wikipedia.orgtcichemicals.com

A typical procedure involves dissolving this compound in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) and adding a slight excess of DMP. biorxiv.org The reaction is generally monitored by thin-layer chromatography (TLC) and is often complete within a few hours. organic-chemistry.orgbiorxiv.org The workup involves quenching the excess DMP with a sodium thiosulfate (B1220275) solution. biorxiv.org Research has demonstrated that this method can produce trans-Myrtanal in high yields. biorxiv.org For instance, the oxidation of trans-myrtanol (1.15 mmol) with Dess-Martin periodinane (1.2 eq.) in dry CH₂Cl₂ on ice for two hours yielded trans-myrtanal at 88.0%. biorxiv.org

Another method for the selective oxidation of myrtanol (B1616370) to myrtanal involves the use of active dimethyl sulfoxide (B87167) (DMSO), which can yield the product in over 80% at room temperature. google.com

Table 1: Selective Oxidation of this compound to Myrtanal
Oxidizing AgentSolventConditionsYieldReference
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Ice bath, 2 hours88.0% biorxiv.org
Active Dimethyl Sulfoxide (DMSO)Not specifiedRoom Temperature>80% google.com

Beyond the aldehyde, further oxidation of this compound or Myrtanal can lead to the formation of the corresponding carboxylic acid, myrtanic acid. Stronger oxidizing agents are typically required for this transformation. For example, oxidation of trans-myrtanol with a chromium trioxide-acetic acid (CrO₃–AcOH) mixture has been studied. researchgate.net While this reagent can lead to the formation of myrtanic acid, careful control of the reaction conditions, such as the order of reagent addition, is crucial to optimize the yield and minimize the formation of byproducts like nopinone (B1589484). researchgate.net One study reported that the oxidation of cis-myrtanol (B97129) to cis-myrtanic acid using CrO₃ in acetic acid yielded up to 70% of the acid, with nopinone as a significant byproduct. researchgate.net Similar reactivity would be expected for the trans-isomer.

Functional Group Transformations

The hydroxyl group of this compound is a key site for functional group interconversions, primarily through its conversion into a better leaving group, which then allows for nucleophilic substitution.

The direct displacement of the hydroxyl group is difficult as it is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. Once converted to a derivative with a good leaving group, such as a tosylate, the myrtanyl moiety can undergo Sₙ2 reactions with various nucleophiles. wikipedia.org This two-step sequence allows for the introduction of a wide range of functionalities.

An example is the synthesis of myrtanylthiotriazoles. researchgate.net In this process, trans-myrtanol is first converted to its p-toluenesulfonate (tosylate) derivative. This tosylate then readily reacts with a heterocyclic thiol, where the sulfur atom acts as the nucleophile, displacing the tosylate group to form a new carbon-sulfur bond. This reaction sequence has been used to produce thio-derivatives of triazole-substituted myrtanols in high yields (78–95%). researchgate.net

To facilitate nucleophilic substitution, the hydroxyl group of this compound is often converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate), mesylate (methanesulfonate), or brosylate (p-bromobenzenesulfonate). The tosyl group is a common choice due to the commercial availability and stability of tosyl chloride (TsCl). wikipedia.org

The preparation of trans-myrtanyl tosylate is typically achieved by reacting this compound with tosyl chloride in the presence of a base, such as pyridine. wikipedia.orgresearchgate.net The base neutralizes the HCl byproduct and catalyzes the reaction. The resulting tosylate is a stable, often crystalline solid that is highly reactive towards nucleophiles. The formation of trans-myrtanyl tosylate has been reported as a key step in the synthesis of novel bioactive compounds. researchgate.netlookchem.com

Table 2: Common Leaving Group Derivatives of this compound
Derivative NameAbbreviationReagentPurpose
p-ToluenesulfonateTosylate (OTs)p-Toluenesulfonyl chloride (TsCl)Excellent leaving group for Sₙ2 reactions
MethanesulfonateMesylate (OMs)Methanesulfonyl chloride (MsCl)Good leaving group for substitution/elimination
p-BromobenzenesulfonateBrosylate (OBs)p-Bromobenzenesulfonyl chloride (BsCl)Excellent leaving group, often used for kinetics studies

Synthesis of Novel Myrtanol-Based Compounds

The chiral nature and reactive functionality of this compound make it an attractive building block for the synthesis of novel and complex molecules with potential applications in materials science and medicinal chemistry.

Researchers have utilized this compound to create a variety of new compounds:

Chiral Ionic Liquids (CILs): A pair of novel CILs based on cis- and trans-myrtanol were designed and synthesized for the enantioselective extraction of DL-3-phenyllactic acid. nih.gov The synthesis involved oxidative hydroboration of (1S)-(-)-β-pinene followed by further functional group modifications. nih.gov

Metal Complexes: Myrtanol has been incorporated into dithiophosphonate ligands. colab.wsd-nb.info These ligands were then used to synthesize novel copper(I) and silver(I) complexes with triphenylphosphine. d-nb.info The synthesis involved reacting a ferrocenyl Lawesson's reagent with myrtanol, followed by treatment with a metal salt. d-nb.info

Bioactive Heterocycles: As previously mentioned, this compound serves as a precursor for myrtanylthiotriazoles, which have demonstrated antioxidant and membrane-protective properties. researchgate.net Additionally, chiral 3-amino-2H-azirines and their corresponding palladium(II) complexes have been synthesized from (−)-trans-myrtanol, showcasing its utility in creating structurally complex and potentially catalytic compounds. iucr.orgnih.gov

These examples highlight the role of this compound as a versatile chiral synthon, enabling the development of a diverse array of complex molecules through strategic chemical transformations.

Myrtanylthiotriazole Synthesis and Characterization

Thio-derivatives of triazole-substituted myrtanols have been synthesized with reported yields between 78–95%. researchgate.net The synthesis involves the initial conversion of cis- and trans-myrtanols to their corresponding p-toluenesulfonates. researchgate.net These tosylates are then reacted with heterocyclic thiols to produce myrtanylthiotriazoles. researchgate.net

The formation of these thio-derivatives is confirmed through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The IR spectra show characteristic absorption bands for C=S vibrations at approximately 1090 cm⁻¹, while the ¹H and ¹³C NMR spectra display resonances corresponding to both the terpene and triazole fragments. researchgate.net Specifically, the appearance of signals at 39–41 ppm in the ¹³C NMR spectra is indicative of the C–S bond formation. researchgate.net

It has been noted that 3-mercapto-1,2,4-triazole exists in two tautomeric forms: a thiol and a thione form, with the thione form being predominant. researchgate.net

The synthesized myrtanylthiotriazoles have been studied for their potential antioxidant and membrane-protective properties. researchgate.net

Preparation of Myrtanyl Sulfonic Acids

trans-Myrtanol can be utilized as a starting material for the synthesis of chiral sulfonic acids, which are valuable as chiral auxiliaries in asymmetric synthesis. tandfonline.comcapes.gov.br The synthesis of trans-myrtanyl sulfonic acid is achieved without contamination from inorganic salts. tandfonline.comcapes.gov.br

The process begins with the conversion of (-)-trans-myrtanol (B191922) to its corresponding bromide derivative. This is followed by a reaction with sodium sulfite. The resulting mixture of potassium trans-myrtanyl sulfonate and potassium chloride is then subjected to an ion-exchange resin treatment to yield the final sulfonic acid. tandfonline.com

The structure of the synthesized trans-myrtanyl sulfonic acid has been confirmed by ¹H NMR spectroscopy. tandfonline.com

Catalytic Reactions Involving Myrtanol and its Precursors

Hydroaminomethylation of Pinene Derivatives

The hydroaminomethylation of pinene derivatives, such as β-pinene, represents a one-pot tandem reaction that combines hydroformylation and reductive amination to produce amino derivatives. tandfonline.com This reaction has been investigated using various amines, including di-n-butylamine, morpholine, and 4-methylpiperidine, in the presence of a rhodium-based catalyst. tandfonline.comresearchgate.net

The process typically involves reacting the pinene derivative with an amine in a solvent like toluene (B28343) at elevated temperature and pressure (e.g., 100°C and 60 bar of an equimolar CO/H₂ mixture). tandfonline.com Catalyst systems often consist of a rhodium precursor, such as [Rh(cod)(μ-OMe)]₂, along with phosphine (B1218219) ligands like triphenylphosphine. tandfonline.com Yields of the corresponding amines have been reported in the range of 75–94%. tandfonline.com

This method provides a route to novel amines with potential applications in various fields. researchgate.net Greener solvents such as p-cymene, anisole, and ethanol (B145695) have also been explored as alternatives to toluene. researchgate.net

Rearrangement Reactions on Heterogeneous Catalysts

The rearrangement of pinene derivatives, which are precursors to myrtanol, can be effectively carried out using heterogeneous catalysts. The isomerization of α-pinene and β-pinene can lead to the formation of various monoterpenes, including camphene, limonene (B3431351), and terpinolene. tandfonline.com

For instance, the isomerization of α-pinene oxide, a derivative of α-pinene, has been studied over various solid acid catalysts. doria.firoyalsocietypublishing.org The product distribution is highly dependent on the nature of the catalyst's active sites (Lewis vs. Brønsted) and the reaction conditions. doria.firesearchgate.net Lewis acidic sites tend to favor the formation of myrtanal from β-pinene oxide, while Brønsted acidity can lead to other products. researchgate.net

Similarly, the rearrangement of β-pinene oxide has been investigated using heterogeneous catalysts to produce valuable compounds like myrtanal and myrtenol (B1201748), which are direct precursors to myrtanol. researchgate.netresearchgate.net The choice of solvent also plays a significant role in the selectivity of these reactions. researchgate.netresearchgate.net

The use of heterogeneous catalysts offers advantages such as easier separation and potential for catalyst recycling, contributing to more sustainable chemical processes. tandfonline.com

Biological Activities and Mechanistic Studies of + Trans Myrtanol

Antimicrobial Research

Studies have demonstrated that (+)-trans-Myrtanol exhibits significant antimicrobial properties, particularly against pathogenic microorganisms.

Efficacy Against Harmful Intestinal Bacteria

Research has shown that this compound possesses potent antimicrobial activities against harmful intestinal bacteria. researchgate.netmedchemexpress.commedchemexpress.comtargetmol.comchemicalbook.com Notably, some myrtanol (B1616370) analogues have been observed to selectively inhibit the growth of these harmful bacteria without adversely affecting beneficial intestinal bacteria. researchgate.net This selective activity suggests a potential for targeted applications in modulating the gut microbiota.

Activity Against Specific Bacterial and Fungal Strains

The antimicrobial spectrum of myrtanol derivatives extends to various bacterial and fungal strains. Studies have indicated that myrtanol-containing essential oils and the compound itself exhibit inhibitory effects. For instance, research on Thymus tosevii oil attributed its growth-inhibitory activities against harmful intestinal bacteria to myrtanol. researchgate.net Furthermore, the antifungal activity of myrtanol has been noted, with studies showing greater efficacy for cis-isomers compared to trans-isomers against certain fungi. researchgate.net

Proposed Mechanisms: Microbial Membrane Disruption and Cellular Lysis

The primary proposed mechanism for the antimicrobial action of monoterpenoids like myrtanol involves the disruption of microbial cell membranes. smolecule.com This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cellular lysis. smolecule.comiupac.org The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. biosynth.com

Interactions with Cellular Membranes and Proteins

The mode of action of this compound involves its interaction with cellular membranes and proteins. biosynth.com As a terpene, it can modulate membrane fluidity and affect the activities of membrane-associated enzymes. biosynth.com This interaction can disrupt essential cellular processes such as signal transduction and energy metabolism. biosynth.commdpi.com

Anti-inflammatory Research and Therapeutic Potential

In addition to its antimicrobial effects, myrtenol (B1201748), a closely related compound, has demonstrated anti-inflammatory properties. biosynth.comnih.govnih.gov Studies on animal models of asthma have shown that myrtenol can reduce inflammatory indices and oxidative stress in the lungs. nih.govnih.gov It has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10. nih.govnih.gov These findings suggest that myrtanol and its derivatives may have therapeutic potential in managing inflammatory conditions.

Antioxidant Research and Radical Scavenging Capacity

Research has also highlighted the antioxidant properties of myrtanol and related compounds. biosynth.com Thio-derivatives of myrtanol have been shown to possess membrane-protective and antioxidant properties by inhibiting processes like H2O2-induced hemolysis of erythrocytes and lipid peroxidation. researchgate.net The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative damage. ptfarm.plnih.gov

Interactive Data Table: Antimicrobial Activity of Myrtanol Analogues

Compound/ExtractTarget Organism(s)Observed EffectReference
This compoundHarmful intestinal bacteriaPotent antimicrobial activity researchgate.netmedchemexpress.commedchemexpress.comtargetmol.comchemicalbook.com
(-)-cis-Myrtanol (B1587932)Harmful intestinal bacteriaPotent antimicrobial activity researchgate.net
(-)-trans-Myrtanol (B191922)Harmful intestinal bacteriaPotent antimicrobial activity researchgate.net
Thymus tosevii OilHarmful intestinal bacteriaPotent growth-inhibitory activity researchgate.net
cis-Myrtanol (B97129)FungiGreater efficacy than trans-isomers researchgate.net

Interactive Data Table: Anti-inflammatory and Antioxidant Effects of Myrtenol

Study TypeModelKey FindingsReference
Anti-inflammatoryAsthmatic ratsReduced inflammatory indices, normalized interleukins, balanced oxidative stress nih.govnih.gov
AntioxidantIn vitro (erythrocytes, brain lipids)Inhibited H2O2-induced hemolysis and lipid peroxidation researchgate.net

In Vitro Assessment of Antioxidant Activity

This compound has been investigated for its potential as an antioxidant. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Thio-derivatives of myrtanols, including trans-myrtanols, have demonstrated antioxidant properties by inhibiting the H2O2-induced hemolysis of erythrocytes. researchgate.net

Studies have shown that some monoterpenes, a class of compounds to which this compound belongs, possess both anti-inflammatory and antioxidant properties. mdpi.com The antioxidant behavior of a particular terpene can depend on its concentration, acting as an antioxidant at low concentrations and potentially as a pro-oxidant at high concentrations. mdpi.com Research on essential oils containing trans-myrtanol, such as from Eucalyptus torquata, has highlighted their wide variety of bioactivities, including antioxidant effects. notulaebiologicae.ronotulaebiologicae.ro

The antioxidant activity of plant extracts containing trans-myrtanol has been evaluated using various in vitro assays, such as the DPPH radical scavenging assay. journaljpri.comnih.gov For instance, the essential oil of Artemisia absinthium, which contains trans-myrtanol, has been noted for its antioxidant properties, which are attributed to its chemical composition. core.ac.uk Similarly, the antioxidant potential of myrtle essential oil, which can contain trans-myrtanol acetate, has been linked to its ability to inhibit foodborne pathogens and reduce oxidative stress. tandfonline.com

Membrane-Protective Properties and Inhibition of Lipid Peroxidation

The membrane-protective properties of this compound are closely linked to its antioxidant activity. Cell membranes are susceptible to damage from oxidative stress through a process called lipid peroxidation.

Thio-derivatives of trans-myrtanols have been shown to possess membrane-protective capabilities by inhibiting lipid peroxidation processes in brain lipids in vitro. researchgate.net This protective effect is also demonstrated by their ability to inhibit the hemolysis of red blood cells induced by hydrogen peroxide. researchgate.net The inhibition of lipid peroxidation is a key mechanism by which antioxidants protect cells from damage.

Research has demonstrated that sulfides derived from monoterpenes can inhibit both spontaneous and induced lipid peroxidation in substrates containing animal lipids. mdpi.comresearchgate.net This activity is crucial for protecting cell membranes from oxidative damage. mdpi.com Furthermore, studies on myrtenal (B1677600), a related compound, have shown that it can stabilize endogenous antioxidant protection and affect membrane stability, which is relevant to its antitumor properties. mdpi.com

Acaricidal Efficacy Against Mite Species

This compound has demonstrated significant efficacy as an acaricide, a substance that kills mites and ticks. Research has shown its effectiveness against various mite species, including house dust mites.

A study evaluating the acaricidal activities of verbenone (B1202108) structural analogues found that this compound was highly effective against Dermatophagoides farinae and Dermatophagoides pteronyssinus, two common species of house dust mites. nih.gov In this study, this compound exhibited higher toxicity to these mites than the commonly used acaricide benzyl (B1604629) benzoate. nih.gov Specifically, the LD50 values for this compound were 2.27 μg/cm² against D. farinae and 2.18 μg/cm² against D. pteronyssinus. nih.gov

Its efficacy also extends to the storage mite Tyrophagus putrescentiae, with an LD50 value of 12.57 μg/cm². nih.gov These findings suggest that this compound could be a potent natural agent for controlling mite populations. nih.govgoogle.com The essential oil of Eucalyptus torquata, which contains trans-myrtanol, has also been noted for its strong toxicity against insects and mites. notulaebiologicae.ronotulaebiologicae.ro

Acaricidal Activity of this compound and Other Compounds

Compound D. farinae LD50 (μg/cm²) D. pteronyssinus LD50 (μg/cm²) T. putrescentiae LD50 (μg/cm²)
This compound 2.27 2.18 12.57
(-)-trans-Myrtanol 2.30 2.22 12.95
(1S)-(-)-Verbenone 1.38 1.25 3.75
A. aucheri oil 8.75 8.46 11.55

Modulation of Cellular Processes and Signal Transduction

This compound can influence various cellular processes and signal transduction pathways. biosynth.com As a terpene, it has the potential to interact with cellular membranes and proteins, thereby affecting biochemical pathways. biosynth.com

Influence on Membrane Fluidity

The fluidity of a cell membrane is crucial for its function, affecting processes like transport and signaling. numberanalytics.com The composition of the membrane, including the type of lipids and the presence of molecules like cholesterol, influences its fluidity. nih.govlabxchange.org

Effects on Enzyme Activities

This compound and related monoterpenoids can influence the activity of various enzymes. biosynth.com The interaction of these compounds with enzymes can either inhibit or enhance their catalytic function. For example, flavonoids, which can be found in plants containing myrtanol, are known to inhibit enzymes like cyclo-oxygenase and lipoxygenase. academicjournals.org

The immobilization of enzymes can sometimes lead to an alteration in their activity and selectivity, which can be either positive or negative. rsc.org The environment surrounding an enzyme, which can be influenced by the presence of compounds like this compound, can affect its performance. Studies on myrtenal have indicated that it can regulate the activity of several lysosomal and mitochondrial enzymes. mdpi.com Furthermore, research into F420-dependent oxidoreductases has utilized trans-myrtanol in studying enzyme activity and stereoselectivity. biorxiv.org

Role in Oxidative Stress Response

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This compound plays a role in the oxidative stress response primarily through its antioxidant activities. biosynth.com

By scavenging free radicals and inhibiting lipid peroxidation, this compound helps to protect cells from oxidative damage. researchgate.netmdpi.com The ability of terpenes to modulate oxidative stress is a key aspect of their biological activity. mdpi.com The involvement of transthyretin (TTR) in oxidative stress is an area of research, with studies exploring how TTR levels and gene expression are related to oxidative stress and how TTR can induce it. frontiersin.orgnih.gov The antioxidant properties of compounds like this compound can help mitigate the cellular damage caused by oxidative stress, highlighting their therapeutic potential. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
(-)-trans-Myrtanol
(1S)-(-)-Verbenone
Benzyl benzoate
Hydrogen peroxide (H2O2)
Myrtenal
Cholesterol
Cyclo-oxygenase
Lipoxygenase
Transthyretin (TTR)
trans-Myrtanol acetate
DPPH
1,8-cineole
torquatone
α-pinene
α-eudesmol
β-eudesmol
globulol
trans-pinocarveol
aromadendrene
nopinone (B1589484)
myrtanal
cis-myrtanol
linalool
β-caryophyllene

Olfactory Science and Role as a Fragrance Component

While some sources highlight its use in perfumery, others suggest that its application in fragrances is limited. lookchem.com For instance, some research indicates that the olfactory differences between the trans- and cis-isomers of myrtanol are insignificant. researchgate.net Furthermore, some databases recommend against its use in fragrance applications. thegoodscentscompany.comthegoodscentscompany.com This suggests a varied and sometimes contradictory view of its utility as a primary fragrance component within the industry. The interaction of such compounds with olfactory receptors is a key area of study in sensory biology. smolecule.com The chemical components of essential oils can activate olfactory receptors, which are not only present in the olfactory system but have also been identified in non-olfactory tissues where they are involved in various chemical reactions. nih.gov

Investigation into Pheromone-Related Roles

This compound has been identified as a significant semiochemical, a chemical substance that carries a message, in the communication systems of various species, particularly insects. mdpi.comresearchgate.net Research has heavily focused on its role as a pheromone, which are chemicals released by an organism to affect the behavior or physiology of others of its species. mdpi.com

In the realm of insect communication, trans-Myrtanol has been identified as a component in the pheromone blends of several bark beetle species. For the six-toothed bark beetle, Ips sexdentatus, it is listed as a pheromone. pherobase.com Studies on the spruce bark beetle, Ips typographus, have identified trans-myrtanol along with other compounds like cis-verbenol, trans-verbenol, and myrtenol in the hindguts of unmated males during host colonization. scispace.com However, field tests using a subtractive method, where components are removed from a blend to test their effect, showed that the subtraction of trans-myrtanol did not reduce the blend's attractiveness to the beetles. scispace.com

Similarly, research on four species of Ips bark beetles in the southeastern USA identified trans-myrtanol as one of several hindgut volatiles in attacking, unmated males. researchgate.net In the spruce engraver, Pityogenes chalcographus, feeding males were found to produce several oxygenated monoterpenes, including trans-myrtanol, which is thought to be a detoxification product of β-pinene from the host tree. chemical-ecology.net

In the southern pine beetle, Dendroctonus frontalis, trans-myrtanol was one of eight compounds that elicited antennal responses in at least one sex. nih.gov When tested in the field, it was found to significantly reduce the attraction of one or both sexes to traps baited with the known attractant. nih.gov For the mountain pine beetle, Dendroctonus ponderosae, trans-myrtanol is not considered a primary aggregation pheromone but rather a metabolic product of β-pinene. researchgate.netnih.gov

The role of such chemical signals is crucial for behaviors like aggregation, mating, and territory marking. mdpi.com The study of these compounds contributes to a broader understanding of animal communication and the intricate chemical ecology of species interactions. ae-info.org

Data Tables

Table 1: Research Findings on the Pheromone-Related Role of trans-Myrtanol in Various Insect Species

SpeciesStudy FocusKey Findings Regarding trans-MyrtanolCitations
Ips sexdentatus (Six-toothed bark beetle)Identification of semiochemicalsIdentified as a pheromone. pherobase.com
Ips typographus (Spruce bark beetle)Analysis of male hindgut volatiles and field attraction testsIdentified as a component of the pheromone blend in unmated males. Its subtraction from the blend did not affect attraction in field tests. scispace.com
Ips species (Southeastern USA)Analysis of hindgut volatiles from attacking malesFound as a volatile compound in the hindguts of Ips avulsus, I. calligraphus, I. grandicollis, and I. pini. researchgate.net
Pityogenes chalcographus (Spruce engraver)Pheromone production analysis in feeding malesDetected in feeding males; considered a detoxification product of host tree β-pinene. chemical-ecology.net
Dendroctonus frontalis (Southern pine beetle)Olfactory sensitivity and behavioral response assaysElicited antennal responses. Significantly reduced beetle attraction to baited traps at high release rates. nih.gov
Dendroctonus ponderosae (Mountain pine beetle)Analysis of pheromone components and metabolismIdentified as a metabolic product of β-pinene, not a primary aggregation pheromone. researchgate.netnih.gov

Advanced Analytical Techniques for + Trans Myrtanol Characterization

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of volatile compounds like (+)-trans-Myrtanol. Gas chromatography, in particular, is extensively used due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, a sample is first vaporized and introduced into a GC column. The column, typically a long, thin capillary coated with a stationary phase, separates the components of the sample based on their boiling points and affinities for the stationary phase. As this compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (C10H18O), the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (154.25 g/mol ). nih.gov Key fragment ions for trans-Myrtanol include those at m/z 69. nih.gov By comparing the obtained mass spectrum with reference spectra in databases, the identity of this compound can be confirmed with a high degree of confidence.

Furthermore, GC-MS is instrumental in assessing the purity of a this compound sample. The chromatogram produced by the GC component displays peaks corresponding to each separated compound. The area under each peak is proportional to the concentration of that compound. A pure sample of this compound will ideally show a single dominant peak at its characteristic retention time. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Table 1: GC-MS Data for Myrtanol (B1616370)

ParameterValueReference
Molecular FormulaC10H18O nih.gov
Molecular Weight154.25 g/mol nih.gov
Key Mass Fragments (m/z)69 nih.gov

Enantioselective Gas Chromatography (GC-FID, GC-EAD) for Chiral Analysis

Due to the presence of chiral centers, myrtanol exists as enantiomers. Differentiating between this compound and its mirror image, (-)-trans-Myrtanol (B191922), requires a specialized technique known as enantioselective gas chromatography. tomsic.co.jpresearchgate.net This method utilizes a chiral stationary phase (CSP) within the GC column. These CSPs are typically derivatives of cyclodextrins, which create a chiral environment that interacts differently with each enantiomer. tomsic.co.jpgcms.cz This differential interaction leads to a difference in their retention times, allowing for their separation and quantification.

A Flame Ionization Detector (FID) is commonly used in conjunction with enantioselective GC for quantification. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. By integrating the peak areas of the two separated enantiomers, their relative proportions and the enantiomeric excess (ee) can be accurately determined.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is another powerful technique used in the chiral analysis of semiochemicals like myrtanol. nih.govresearchgate.net In GC-EAD, the effluent from the GC column is split. One portion goes to a standard detector like an FID, while the other is passed over an insect's antenna. nih.gov Electrodes attached to the antenna measure any electrical response generated by the olfactory receptor neurons. This allows researchers to identify which enantiomer is biologically active for a particular insect species, as different enantiomers can elicit different behavioral responses. nih.govresearchgate.net

Table 2: Enantioselective GC Parameters

ParameterDescription
Stationary Phase Chiral Stationary Phases (CSPs), often cyclodextrin-based, are used to create a chiral environment for differential interaction with enantiomers. tomsic.co.jpgcms.cz
Detector Flame Ionization Detector (FID) for quantification or Electroantennographic Detection (EAD) for assessing biological activity. nih.govresearchgate.net
Output Separation of enantiomers based on retention time, allowing for the determination of enantiomeric excess (ee).

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both 1H (proton) and 13C (carbon-13) NMR are employed in the characterization of this compound.

1H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The 1H NMR spectrum of this compound will show distinct signals for the protons of the methyl groups, the methylene protons of the ring and the hydroxymethyl group, and the protons attached to the chiral centers. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

13C NMR: This technique provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of this compound will display a signal for each unique carbon atom in the structure. The chemical shift of each signal is indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary).

Together, 1H and 13C NMR data allow for the complete assignment of the proton and carbon signals to the specific atoms in the this compound structure, confirming its constitution and stereochemistry.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm-1, which is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov Other characteristic absorptions include those for C-H stretching (around 2850-3000 cm-1) and C-O stretching (around 1000-1200 cm-1). Different IR techniques such as Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR can be used depending on the sample state and the specific information required.

Table 3: Spectroscopic Data for Myrtanol

TechniqueKey Observations
1H NMR Provides information on the proton environments and connectivity.
13C NMR Reveals the carbon skeleton of the molecule.
IR Spectroscopy Shows a characteristic broad O-H stretch for the hydroxyl group (3200-3600 cm-1). nih.gov

Other Analytical Modalities in Research

While GC and spectroscopy are the primary methods for characterizing this compound, other analytical techniques may be employed in specific research contexts. These can include techniques like high-performance liquid chromatography (HPLC), particularly with chiral stationary phases, for non-volatile derivatives or for preparative separation of enantiomers. Additionally, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed structural information by analyzing the fragmentation of selected ions. uva.nl The choice of analytical modality is often dictated by the specific research question, whether it be confirming identity, assessing purity, determining enantiomeric composition, or elucidating biological activity.

Structure Activity Relationship Sar Studies of + Trans Myrtanol and Its Analogs

Influence of Stereochemistry on Biological Activities

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological efficacy of myrtanol (B1616370) isomers. Research has demonstrated that subtle changes in the orientation of the hydroxyl group and the methyl bridge in the pinane (B1207555) skeleton can lead to significant variations in antimicrobial and other biological activities.

A study on the growth-inhibitory effects of myrtanol isomers against various intestinal bacteria revealed the potent antimicrobial activities of (−)-cis-myrtanol, (+)-trans-myrtanol, and (−)-trans-myrtanol. smolecule.com This suggests that the specific stereoconfiguration of the alcohol is a key factor in its interaction with bacterial targets. Furthermore, some myrtanol analogs have been shown to selectively inhibit harmful intestinal bacteria without adversely affecting beneficial bacteria. smolecule.com

In the realm of antifungal activity, the stereochemistry of the myrtanol scaffold also plays a pivotal role. A comparative study of pinane alcohols found that the alcohols themselves, including cis- and trans-myrtanols, exhibited the most potent antifungal effects when compared to their acid derivatives. researchgate.net Specifically, the cis-isomers of myrtanic acids were found to be more effective than the trans-isomers, highlighting the stereochemical influence on activity. researchgate.net

The table below summarizes the growth-inhibitory activities of myrtanol stereoisomers against selected intestinal bacteria, illustrating the impact of their stereochemistry.

Table 1: Growth-Inhibitory Activity of Myrtanol Stereoisomers Against Intestinal Bacteria

Compound Bacterium Inhibition Zone (mm)
This compound Clostridium perfringens 15.3 ± 0.5
Bacteroides fragilis 12.7 ± 0.6
(-)-cis-Myrtanol (B1587932) Clostridium perfringens 16.1 ± 0.4
Bacteroides fragilis 13.2 ± 0.3
(-)-trans-Myrtanol (B191922) Clostridium perfringens 14.8 ± 0.7
Bacteroides fragilis 12.1 ± 0.5

Data sourced from Yang J Y, et al. (2015). smolecule.com

Impact of Functional Group Derivatization on Pharmacological Profiles

Modification of the primary alcohol functional group in this compound can lead to significant changes in its pharmacological profile. The synthesis and evaluation of various derivatives have provided valuable insights into the SAR of this compound.

One area of investigation has been the oxidation of the hydroxyl group to a carboxylic acid. Studies have shown that converting cis- and trans-myrtanols to their corresponding myrtanic acids results in a decrease in antifungal activity. researchgate.net This indicates that the presence of the hydroxyl group is crucial for the antifungal properties of the parent compound.

Another approach to derivatization involves the modification of the hydroxyl group to form thio-derivatives. The synthesis of thio-derivatives of triazole-substituted myrtanols has been explored to evaluate their antioxidant and membrane-protective properties. researchgate.net These studies demonstrate that the introduction of a triazole moiety via a thio-linker can impart new biological activities to the myrtanol scaffold. For instance, myrtanylthiotriazoles have shown the ability to inhibit H2O2-induced hemolysis of erythrocytes and lipid peroxidation processes in the brain, in vitro. researchgate.net This suggests that derivatization can be a strategy to expand the therapeutic potential of myrtanol-based compounds.

Comparative Analysis with Related Terpenoids (e.g., cis-Myrtanol (B97129), Myrtenol)

Comparing the biological activities of this compound with its diastereomer, cis-Myrtanol, and the structurally related unsaturated alcohol, Myrtenol (B1201748), provides further understanding of the SAR of this class of compounds.

As previously mentioned, both this compound and (-)-cis-Myrtanol exhibit potent antimicrobial activity, with (-)-cis-Myrtanol showing slightly greater inhibition zones against certain bacteria. smolecule.com This underscores the subtle yet significant role of the spatial orientation of the hydroxyl group.

In terms of antifungal activity, a direct comparison revealed that cis- and trans-myrtanols, along with (–)-myrtenol, possessed the highest activity against the tested fungi when compared to their oxidized derivatives (myrtanic acids). researchgate.net This suggests that the alcoholic functional group is a key pharmacophore for antifungal action in this series of compounds.

A study on the toxicity of various monoterpenoids against the stable fly, Stomoxys calcitrans, found that the saturated bicyclic terpenoid myrtanol exhibited significantly higher toxicity than the less saturated myrtenol. medchemexpress.com This indicates that the degree of saturation in the pinane ring can influence the insecticidal properties of these compounds.

The table below presents a comparative view of the antifungal activity of myrtanol isomers and myrtenol.

Table 2: Comparative Antifungal Activity (MIC, μg/mL) of Myrtanol Isomers and Myrtenol

Compound Candida albicans Aspergillus niger Fusarium solani
cis-Myrtanol 187.5 187.5 187.5
trans-Myrtanol 375 375 375
(–)-Myrtenol 187.5 375 187.5
Fluconazole (Control) 94 750 375

Data sourced from Frolova, L. L., et al. (2024). researchgate.net

Emerging Research Directions and Future Perspectives

Integration in Drug Discovery and Development Initiatives

(+)-trans-Myrtanol and its isomers are recognized for a range of biological activities that position them as valuable candidates for drug discovery programs. biosynth.com The compound serves as a chiral building block, or synthon, which is crucial for the asymmetric synthesis of more complex molecules. jmaps.in Its established antimicrobial and acaricidal properties provide a strong foundation for its development as a lead compound. medchemexpress.comtargetmol.com

Research has highlighted the potent antimicrobial effects of myrtanol (B1616370) and its analogues against various harmful intestinal bacteria. researchgate.net This selective activity suggests a potential for developing therapies that target pathogenic gut microbes while sparing beneficial ones. researchgate.net The exploration of structure-activity relationships among myrtanol isomers is a critical step in optimizing its therapeutic profile for drug development. researchgate.net

Table 1: Biological Activities of Myrtanol Isomers Supporting Drug Discovery

Biological Activity Target Organism/System Key Findings
Antimicrobial Harmful intestinal bacteria (e.g., Clostridium perfringens, Escherichia coli) This compound and its isomers exhibit potent, selective growth-inhibitory activities. targetmol.comresearchgate.net
Acaricidal House dust mites (e.g., D. farinae, D. pteronyssinus) Demonstrates significant acaricidal activity with specific LD50 values indicating high potency. medchemexpress.comchemicalbook.com
Anti-inflammatory General cellular models Preliminary studies indicate potential anti-inflammatory effects, a common feature of terpenoids. biosynth.commdpi.com
Antioxidant General cellular models Possesses antioxidant properties, likely through modulating oxidative stress response pathways. biosynth.commdpi.com

| Antifungal | Mycelial fungi and Candida species | Myrtanol-related compounds have shown antifungal activity, in some cases comparable to reference drugs. researchgate.net |

Exploration of Novel Therapeutic Applications beyond Current Findings

Beyond its established antimicrobial effects, future research is poised to explore the broader therapeutic potential of this compound. The anti-inflammatory and antioxidant properties observed in preliminary studies suggest its utility in conditions associated with chronic inflammation and oxidative stress. biosynth.commdpi.com Monoterpenoids as a class are increasingly investigated for their neuroprotective, anticancer, and antispasmodic effects, opening new avenues for this compound research. mdpi.comresearchgate.net

The chemical structure of this compound makes it a candidate for chemical modification to enhance its biological effects or create derivatives with entirely new activities. mdpi.com For instance, research on the related monoterpenoid myrtenal (B1677600) has shown that conjugation with other pharmacophores, like adamantane, can yield derivatives with potent anxiolytic and neuroprotective properties. mdpi.comresearchgate.net Similar strategies could be applied to this compound to explore its potential in treating central nervous system disorders or other complex diseases.

Development of Green Chemistry Approaches for Sustainable Production

The sustainable production of fine chemicals is a major goal of modern chemistry. Research into green approaches for synthesizing this compound is a key emerging direction. Traditional chemical synthesis often relies on reagents like Dess-Martin periodinane for the oxidation of alcohols, which can be environmentally burdensome. biorxiv.org

Biocatalysis and biotransformation represent promising green alternatives. nih.govmdpi.com These methods use enzymes or whole microbial cells to perform chemical reactions with high stereo- and regioselectivity under mild conditions. jmaps.in Studies have already demonstrated the biotransformation of myrtanol isomers by plant pathogenic fungi such as Glomerella cingulata, which can introduce hydroxyl groups at specific, unactivated carbon atoms—a difficult feat for traditional chemistry. jmaps.injmaps.inresearchgate.net The use of microorganisms to convert abundant natural precursors like β-pinene into this compound is a key area for future process development. researchgate.net

Table 2: Comparison of Synthetic Approaches for Myrtanol and Related Compounds

Method Type Specific Example Advantages Disadvantages/Challenges
Chemical Synthesis Oxidation of myrtenol (B1201748); Hydroboration of β-pinene. researchgate.netbiorxiv.org Well-established, predictable reactions. Often requires harsh reagents, may produce side products, and can lack stereoselectivity. researchgate.net
Biotransformation Whole-cell conversion of myrtanol isomers by Glomerella cingulata. jmaps.in High specificity (regio- and stereoselective), mild reaction conditions, environmentally friendly. jmaps.in Can be difficult to control, potential for side reactions, and may have lower yields. jmaps.in

| Biocatalysis | Use of purified or immobilized enzymes (e.g., peroxidases, lipases). researchgate.netnih.gov | High selectivity, reusable catalyst (if immobilized), works in non-aqueous media. mdpi.com | Enzyme cost and stability can be limiting factors for industrial scale-up. nih.gov |

Advanced Mechanistic Elucidation through Omics Technologies

Understanding precisely how this compound exerts its biological effects at a molecular level is crucial for its therapeutic development. Advanced "omics" technologies—such as proteomics, metabolomics, and transcriptomics—offer powerful tools for this purpose. wur.nl While direct omics studies on this specific compound are still nascent, the approach holds immense potential.

Initial research suggests that myrtanol's mode of action involves interactions with cellular membranes and proteins, which in turn affects signaling pathways and enzyme activities. biosynth.com

Proteomics can be used to identify the specific protein targets that this compound binds to within a cell.

Metabolomics can reveal how the compound alters the metabolic profile of a cell or organism, providing insights into the biochemical pathways it perturbs. k-state.edu

Transcriptomics can show which genes are activated or silenced in response to the compound, offering a broad view of the cellular response.

Together, these systems biology approaches can build a comprehensive picture of the compound's mechanism of action, moving beyond simple observation to a deep, network-level understanding. wur.nl

Biotechnological Production and Process Optimization

The industrial production of this compound can be made more sustainable and potentially more efficient through metabolic engineering and fermentation. nih.gov Instead of relying on extraction from plants, which can have variable yields, or complex chemical synthesis, microorganisms can be engineered to produce the compound from simple feedstocks like glucose. tandfonline.comnih.gov

Metabolic engineering focuses on modifying the genetic and regulatory processes within microbial "cell factories" like Escherichia coli or the yeast Yarrowia lipolytica. nih.govnih.gov Scientists can introduce and optimize the necessary biosynthetic pathways, such as the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which naturally produce terpene precursors. nih.gov By engineering these pathways and coupling them with specific terpene synthase enzymes, microbes can be programmed to convert simple sugars into high-value compounds like this compound. researchgate.net Fermentation processes using these engineered microbes can then be optimized for large-scale, controlled, and sustainable production. nih.gov

Table 3: Potential Strategies for Biotechnological Production of this compound

Strategy Microbial Host Example Pathway to Engineer Key Considerations
De Novo Synthesis Escherichia coli, Saccharomyces cerevisiae Engineer and optimize the native MVA or MEP pathways to increase precursor supply. nih.gov Balancing metabolic flux, reducing toxic intermediate buildup, and optimizing fermentation conditions. nih.gov

| Biotransformation | Pseudomonas species, Fungi (Glomerella) | Introduce specific hydroxylase or reductase enzymes to convert a supplied precursor (e.g., pinene). jmaps.inoup.com | Precursor availability and toxicity, efficiency of the biocatalytic step, and product purification. |

Potential for Combination Therapies and Synergistic Effects

An exciting future direction is the investigation of this compound in combination therapies. Its biological activities could work synergistically with other therapeutic agents, potentially enhancing efficacy, reducing required dosages, and overcoming resistance.

Given its potent antimicrobial properties, this compound could be combined with conventional antibiotics. medchemexpress.comtargetmol.com This could create a synergistic effect where the two agents work together to kill pathogens more effectively, which is a key strategy in the fight against antibiotic-resistant bacteria. Similarly, its anti-inflammatory properties could complement other anti-inflammatory drugs, potentially allowing for lower doses and fewer side effects. biosynth.com The potential for such synergistic interactions is a fertile ground for future pharmacological research, aiming to develop more robust and effective treatment regimens.

Q & A

Basic Research Questions

Q. How is (+)-trans-Myrtanol identified and quantified in complex biological matrices, and what analytical challenges arise?

  • Methodological Answer : this compound is typically isolated via gas chromatography-mass spectrometry (GC/MS) due to its volatile nature. However, co-elution with structurally similar compounds (e.g., borneol or myrtenol) can obscure quantification, necessitating advanced separation techniques such as two-dimensional GC (GC×GC) or high-resolution MS (HRMS) for resolution . Internal standards (e.g., deuterated analogs) are critical for calibration, especially when matrix effects interfere with detection limits.

Q. What synthetic routes are available for enantioselective synthesis of this compound, and how is stereochemical purity ensured?

  • Methodological Answer : Chiral pool synthesis using terpene precursors (e.g., α-pinene) is common. Key steps include epoxidation followed by acid-catalyzed cyclization to establish the trans-stereochemistry. Enantiomeric purity is validated via chiral stationary-phase GC or nuclear magnetic resonance (NMR) with chiral shift reagents. Recent advances employ enzymatic resolution (e.g., lipase-mediated kinetic resolution) to achieve >98% enantiomeric excess .

Q. What is the biological significance of this compound in insect semiochemical systems, and how is its activity tested?

  • Methodological Answer : In Dendroctonus frontalis, this compound acts as an attraction enhancer. Bioassays involve Y-tube olfactometers to measure antennal responses in beetles, with synthetic standards used to confirm activity. Antennal preparation and electroantennography (EAG) are critical for dose-response characterization .

Advanced Research Questions

Q. How do enantiomeric differences between this compound and its isomers influence species-specific ecological interactions?

  • Methodological Answer : Enantiomer-specific activity is tested using synthetic enantiomers in field trials. For example, this compound may attract D. frontalis, while the (-)-form could repel non-target species. Comparative EAG and molecular docking studies with odorant-binding proteins (OBPs) reveal stereospecific binding affinities, explaining ecological selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often stem from differences in compound purity, assay design, or ecological context. Systematic meta-analyses should control for variables like solvent choice (e.g., hexane vs. ethanol) and population genetics of study organisms. Replicating experiments with standardized protocols (e.g., OECD guidelines) reduces variability .

Q. What experimental design optimizations are needed to study this compound’s synergistic effects with other semiochemicals?

  • Methodological Answer : Fractional factorial designs (FFD) or response surface methodology (RSM) are used to test multi-component blends. For example, this compound’s synergy with frontalin in D. frontalis is quantified via logistic regression models, with interaction terms indicating additive or inhibitory effects .

Q. How can researchers model this compound’s structure-activity relationships (SAR) to predict novel analogs?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electrostatic potentials and H-bonding sites critical for receptor binding. Molecular dynamics simulations of Myrtanol-OBP complexes identify key hydrophobic residues (e.g., Phe118 in D. frontalis OBPs) for rational analog design .

Methodological Best Practices

  • Data Validation : Cross-validate GC/MS results with NMR or FT-IR to confirm compound identity, especially when co-elution occurs .
  • Reproducibility : Document solvent purity, column specifications, and temperature gradients in chromatographic methods to enable replication .
  • Ethical Reporting : Avoid adjusting raw data to fit theoretical models; instead, report anomalies and propose mechanistic hypotheses for further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-trans-Myrtanol
Reactant of Route 2
(+)-trans-Myrtanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.